REACTION_CXSMILES
|
[CH:1]1([CH2:7][CH:8]=[CH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Mn]([O-])(=O)(=O)=[O:11].[K+].N([O-])=O.[Na+].S(=O)(=O)(O)O.[OH2:25]>CC(C)=O.C(O)(=O)C>[CH:1]1([CH2:7][C:8](=[O:11])[CH2:9][OH:25])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)CC=C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
221 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 40 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The product was extracted with ether-hexanes (1:1)
|
Type
|
WASH
|
Details
|
the extracts were washed with saturated sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified on silica gel column
|
Type
|
WASH
|
Details
|
eluting with 5-100% ether in hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |